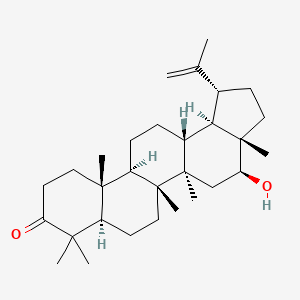

4-oxo-27-TBDMS Withaferin A

Vue d'ensemble

Description

4-oxo-27-TBDMS Withaferin A est un dérivé de la lactone stéroïdienne withaferin A, connue pour son activité anticancéreuse. Ce composé a montré une cytotoxicité envers les cellules cancéreuses ovariennes A2780, ce qui en fait un candidat prometteur pour la recherche sur le cancer .

Mécanisme D'action

Target of Action

4-oxo-27-TBDMS Withaferin A is a derivative of the steroidal lactone withaferin A . It has been found to be cytotoxic to A2780 ovarian cancer cells . . This suggests that the compound’s primary targets are likely to be specific to the A2780 ovarian cancer cells.

Mode of Action

It is known to induce dna fragmentation in a2780 cells . This suggests that the compound interacts with its targets in a way that leads to DNA damage, which can result in cell death.

Pharmacokinetics

Its solubility in dmf and dmso suggests that it may have good bioavailability

Result of Action

The primary result of the action of this compound is the induction of DNA fragmentation in A2780 ovarian cancer cells . This leads to cell death, which can inhibit the growth of the cancer.

Analyse Biochimique

Biochemical Properties

4-oxo-27-TBDMS Withaferin A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, contributing to its anticancer activity .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is selective for A2780 cells over non-cancerous ARPE19 cells .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It targets multiple cell proliferation and apoptosis pathways .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound exhibits changes in its effects. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 4-oxo-27-TBDMS Withaferin A implique la modification de la withaferin ALes conditions de réaction impliquent généralement l'utilisation de réactifs tels que le chlorure de tert-butyldiméthylsilyle et une base comme l'imidazole dans un solvant organique .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour la this compound ne soient pas bien documentées, l'approche générale impliquerait une synthèse à grande échelle utilisant les mêmes voies de synthèse. L'optimisation des conditions de réaction et des processus de purification serait cruciale pour la production industrielle afin d'assurer un rendement élevé et une pureté élevée.

Analyse Des Réactions Chimiques

Types de réactions

La 4-oxo-27-TBDMS Withaferin A subit divers types de réactions chimiques, notamment :

Oxydation : L'introduction du groupe 4-oxo est un exemple de réaction d'oxydation.

Substitution : La protection du groupe 27-hydroxy par un groupe TBDMS est une réaction de substitution.

Réactifs et conditions courants

Oxydation : Des réactifs comme le chlorochromate de pyridinium (PCC) ou le periodinane de Dess-Martin peuvent être utilisés pour l'oxydation.

Substitution : Le chlorure de TBDMS et l'imidazole dans un solvant organique sont couramment utilisés pour la protection des groupes hydroxyles.

Principaux produits

Le principal produit de ces réactions est la this compound elle-même, qui se caractérise par la présence du groupe 4-oxo et du groupe 27-hydroxy protégé par TBDMS .

4. Applications de la recherche scientifique

La this compound a plusieurs applications de recherche scientifique, notamment dans les domaines de la chimie, de la biologie et de la médecine :

Chimie : Utilisé comme composé modèle pour l'étude des lactones stéroïdiennes et de leurs dérivés.

Biologie : Investigated pour ses effets cytotoxiques sur les cellules cancéreuses, en particulier les cellules cancéreuses ovariennes.

5. Mécanisme d'action

Le mécanisme d'action de la this compound implique son interaction avec les voies cellulaires qui régulent la mort cellulaire et la prolifération. Il induit la fragmentation de l'ADN et l'apoptose dans les cellules cancéreuses, principalement par la génération d'espèces réactives de l'oxygène (ROS) et l'activation des voies apoptotiques . Les cibles moléculaires comprennent diverses protéines impliquées dans la régulation du cycle cellulaire et l'apoptose.

Applications De Recherche Scientifique

4-oxo-27-TBDMS Withaferin A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Chemistry: Used as a model compound for studying steroidal lactones and their derivatives.

Biology: Investigated for its cytotoxic effects on cancer cells, particularly ovarian cancer cells.

Comparaison Avec Des Composés Similaires

Composés similaires

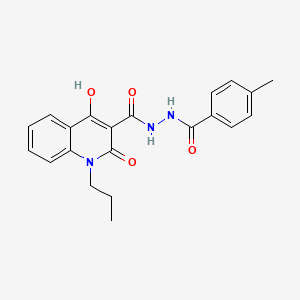

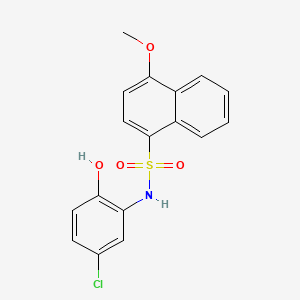

Withaferin A : Le composé parent, connu pour son activité anticancéreuse à large spectre.

4-oxo Withaferin A : Un autre dérivé présentant des propriétés anticancéreuses similaires mais sans la protection TBDMS.

Unicité

La 4-oxo-27-TBDMS Withaferin A est unique en raison de la présence à la fois du groupe 4-oxo et du groupe 27-hydroxy protégé par TBDMS. Cette modification améliore sa stabilité et sa sélectivité envers certaines lignées de cellules cancéreuses, ce qui en fait un composé précieux pour la recherche sur la thérapie anticancéreuse ciblée .

Propriétés

IUPAC Name |

(1S,2R,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-ene-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H50O6Si/c1-19-16-26(39-30(37)22(19)18-38-41(8,9)31(3,4)5)20(2)23-10-11-24-21-17-29-34(40-29)28(36)13-12-27(35)33(34,7)25(21)14-15-32(23,24)6/h12-13,20-21,23-26,29H,10-11,14-18H2,1-9H3/t20-,21-,23+,24-,25-,26+,29+,32+,33-,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZWFBNOFUAHADD-VTYRCZOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6=O)C)O5)C)CO[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=CC6=O)C)O5)C)CO[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H50O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

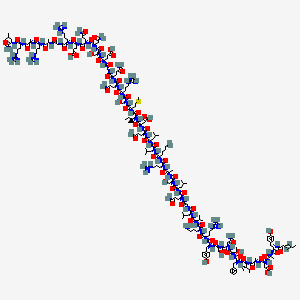

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

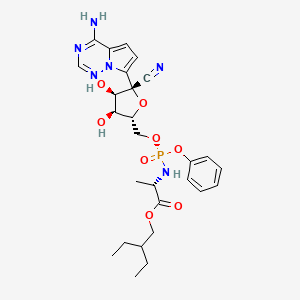

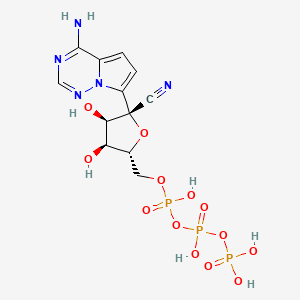

![tetrasodium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B604919.png)

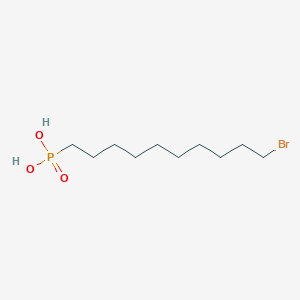

![[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid](/img/structure/B604921.png)